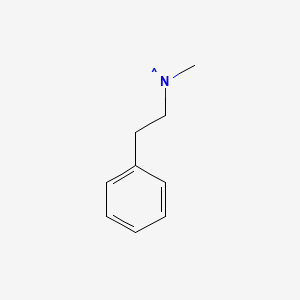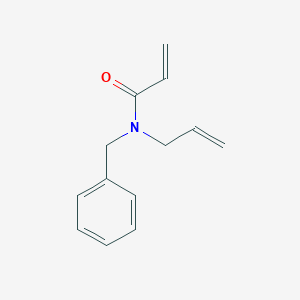
Lanthanum strontium fluoride (1/1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum strontium fluoride (1/1/5) is a compound composed of lanthanum, strontium, and fluoride ions in a specific stoichiometric ratio This compound belongs to the family of rare earth fluorides, which are known for their unique optical, magnetic, and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanthanum strontium fluoride (1/1/5) can be synthesized through various methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques. One common method involves the reaction of lanthanum oxide, strontium carbonate, and ammonium fluoride at high temperatures. The reaction conditions typically include temperatures ranging from 600°C to 800°C and a controlled atmosphere to prevent contamination.
Industrial Production Methods: In industrial settings, the production of lanthanum strontium fluoride (1/1/5) often involves large-scale solid-state reactions. The raw materials, such as lanthanum oxide and strontium carbonate, are mixed in precise stoichiometric ratios and subjected to high-temperature treatment in rotary kilns or furnaces. The resulting product is then purified through processes such as washing, drying, and sieving to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Lanthanum strontium fluoride (1/1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluoride ions, which can act as both oxidizing and reducing agents.
Common Reagents and Conditions:
Oxidation: Lanthanum strontium fluoride (1/1/5) can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Substitution reactions often involve the replacement of fluoride ions with other halide ions, such as chloride or bromide, using halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lanthanum strontium oxide, while reduction reactions can produce lanthanum strontium hydride.
Aplicaciones Científicas De Investigación
Lanthanum strontium fluoride (1/1/5) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other lanthanide-based compounds and materials.
Biology: Lanthanum strontium fluoride (1/1/5) nanoparticles are explored for their potential use in bioimaging and as contrast agents in medical imaging techniques.
Medicine: The compound’s unique optical properties make it suitable for use in photodynamic therapy and as a component in drug delivery systems.
Industry: Lanthanum strontium fluoride (1/1/5) is utilized in the production of optical fibers, scintillation crystals, and other advanced materials for electronic and photonic applications.
Mecanismo De Acción
The mechanism of action of lanthanum strontium fluoride (1/1/5) is primarily based on its ability to interact with various molecular targets and pathways. The compound’s fluoride ions can form strong bonds with metal ions, influencing the electronic and structural properties of the target molecules. Additionally, the presence of lanthanum and strontium ions can modulate the compound’s reactivity and stability, making it effective in various applications.
Comparación Con Compuestos Similares
Lanthanum strontium fluoride (1/1/5) can be compared with other similar compounds, such as:
Lanthanum fluoride (LaF3): Known for its high optical transparency and low refractive index, lanthanum fluoride is widely used in optical coatings and lenses.
Strontium fluoride (SrF2): This compound is used in the production of optical materials and as a flux in metallurgy.
Lanthanum strontium manganite (La1-xSrxMnO3): This compound is known for its magnetic and electronic properties and is used in solid oxide fuel cells and magnetic sensors.
The uniqueness of lanthanum strontium fluoride (1/1/5) lies in its specific stoichiometric ratio, which imparts distinct optical and electronic properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
132265-85-1 |
|---|---|
Fórmula molecular |
F5LaSr |
Peso molecular |
321.52 g/mol |
Nombre IUPAC |
strontium;lanthanum(3+);pentafluoride |
InChI |
InChI=1S/5FH.La.Sr/h5*1H;;/q;;;;;+3;+2/p-5 |
Clave InChI |
UTPLTIZXSZRYHO-UHFFFAOYSA-I |
SMILES canónico |
[F-].[F-].[F-].[F-].[F-].[Sr+2].[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




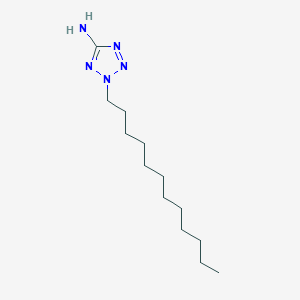

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
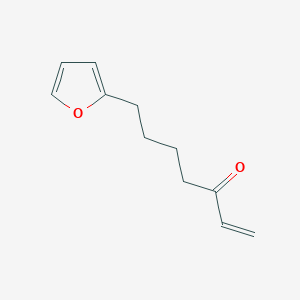
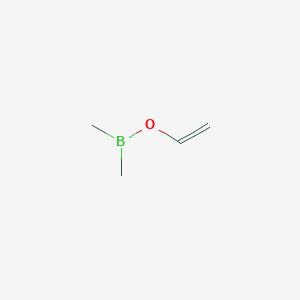

![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
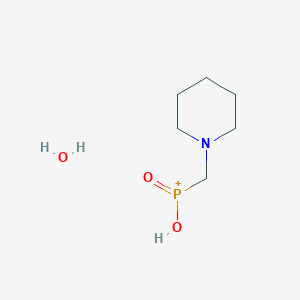
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)
